四正丁基碘化铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

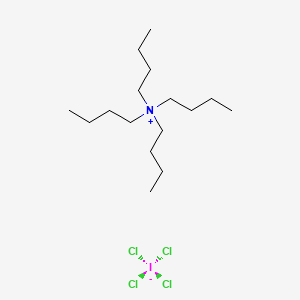

Tetra-n-butylammonium iodotetrachloride is a chemical compound used in various applications . It is a useful source of iodide anion and is involved in the preparation of neopentyl iodides from the triflates .

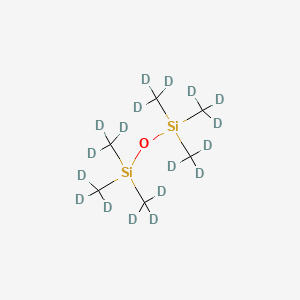

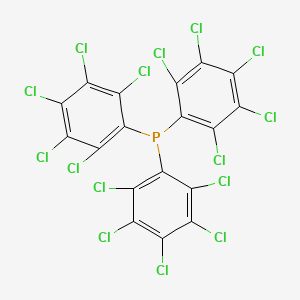

Molecular Structure Analysis

The molecular formula of Tetra-n-butylammonium iodotetrachloride is C16H36Cl4IN . The full-profile analysis using a Pawley method showed that the HT phase had a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n with the lattice parameter of a = 14.866 Å at 353 K .Chemical Reactions Analysis

Tetra-n-butylammonium iodotetrachloride is used as a catalyst for methylation and benzylation of alcohols with dimethyl sulfate and benzyl bromide respectively . It is also used in the N-silylation of indole derivatives with hydrosilanes .Physical And Chemical Properties Analysis

Tetra-n-butylammonium iodotetrachloride has a molecular weight of 511.175 g/mol . It has a melting point of 135°C to 139°C . It is a solid crystal in the monoclinic crystal system .科学研究应用

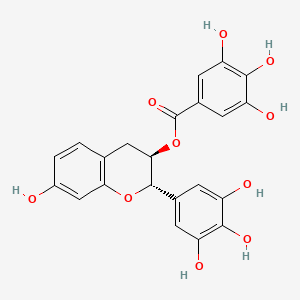

Organic Synthesis

Tetra-n-butylammonium iodotetrachloride: is utilized in organic synthesis, particularly in the 3-sulfenylation of indoles with Bunte salts . This process is significant as it allows for the preparation of 3-alkylthioindoles and 3-arylthioindoles under metal-free and oxidant-free conditions, which are valuable intermediates in pharmaceuticals and agrochemicals.

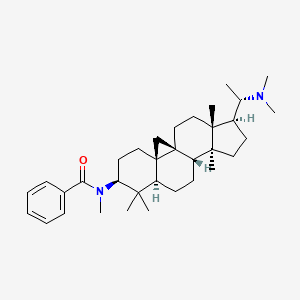

Catalysis

In the realm of catalysis, this compound serves as a catalyst for methylation and benzylation of alcohols . It’s a useful source of iodide anion and is involved in the preparation of neopentyl iodides from triflates, which are important in various synthetic pathways.

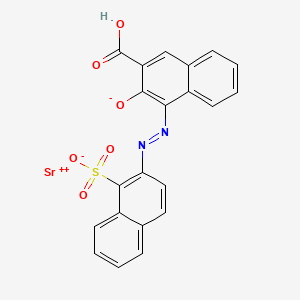

Pharmaceutical Research

Tetra-n-butylammonium iodotetrachloride: plays a role in pharmaceutical research, where it’s used in the synthesis of novel quaternary amines. These amines have potential as antibacterial agents, especially in the context of rising drug-resistant bacteria .

Materials Science

In materials science, this compound is instrumental in the electrochemical production of large-sized and thinly layered NiPS3 flakes . These flakes are crucial for applications like overall water splitting, which is a part of sustainable energy solutions.

Environmental Applications

While specific environmental applications of Tetra-n-butylammonium iodotetrachloride are not directly mentioned in the search results, related compounds like Tetra-n-butylammonium iodide are noted for their phase-transfer reactions, which can be essential in environmental chemistry for pollutant removal or degradation processes .

安全和危害

作用机制

Target of Action

Tetra-n-butylammonium iodotetrachloride is a chemical compound with the molecular formula C16H36Cl4IN . It is primarily used as a chemical intermediate

Action Environment

The action of Tetra-n-butylammonium iodotetrachloride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from light .

属性

InChI |

InChI=1S/C16H36N.Cl4I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZJAVINJZUOEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[I-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl4IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15625-59-9 |

Source

|

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)

![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)